rac Xanthophyll-d6
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Overview
Description
rac Xanthophyll-d6: is a deuterated form of xanthophyll, a type of oxygenated carotenoid. Carotenoids are naturally occurring pigments found in plants, algae, and photosynthetic bacteria. Xanthophylls, including lutein, zeaxanthin, and cryptoxanthin, are known for their antioxidant properties and their role in human health, particularly in eye health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Xanthophyll-d6 involves the incorporation of deuterium atoms into the xanthophyll molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the chemical synthesis process. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated precursors. The process may include multiple steps of purification and quality control to ensure the consistency and stability of the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and purify the deuterated xanthophylls .
Chemical Reactions Analysis
Types of Reactions: rac Xanthophyll-d6 can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced xanthophyll derivatives.
Substitution: The replacement of one functional group with another, such as the substitution of hydroxyl groups with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield epoxides or other oxygenated derivatives, while reduction may produce reduced xanthophylls with altered antioxidant properties .
Scientific Research Applications
rac Xanthophyll-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: Employed in studies of carotenoid metabolism and transport in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the prevention and treatment of eye diseases such as age-related macular degeneration.
Industry: Utilized in the development of dietary supplements, cosmetics, and natural food colorants due to its antioxidant properties
Mechanism of Action
The mechanism of action of rac Xanthophyll-d6 involves its antioxidant properties, which help neutralize free radicals and reduce oxidative stress. This compound can interact with various molecular targets, including lipids, proteins, and DNA, to protect cells from damage. The pathways involved in its action include the scavenging of reactive oxygen species and the modulation of cellular signaling pathways related to oxidative stress .
Comparison with Similar Compounds
rac Xanthophyll-d6 can be compared with other similar compounds, such as:
Astaxanthin: Another xanthophyll with strong antioxidant properties, commonly found in marine organisms.
Lutein: A xanthophyll known for its role in eye health, particularly in protecting the retina from oxidative damage.
Zeaxanthin: Similar to lutein, it is important for eye health and has antioxidant properties.
Uniqueness: this compound is unique due to its deuterated nature, which makes it particularly useful in scientific research for tracing metabolic pathways and studying reaction mechanisms. The incorporation of deuterium atoms can also enhance the stability and bioavailability of the compound .
Properties
Molecular Formula |
C40H56O2 |
---|---|
Molecular Weight |
574.9 g/mol |
IUPAC Name |
4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,16-dimethyl-7,12-bis(trideuteriomethyl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/i1D3,2D3 |
InChI Key |
KBPHJBAIARWVSC-CUEPLIEHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])\C(=C/C=C/C=C(/C=C/C=C(\C)/C=C/C1=C(CC(CC1(C)C)O)C)\C([2H])([2H])[2H])\C=C\C=C(/C)\C=C\C2C(=CC(CC2(C)C)O)C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |
Origin of Product |
United States |
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